

physical and chemical properties of 4-Chloro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-hydrazinylpyridine

Cat. No.: B1462840

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-hydrazinylpyridine**: Physicochemical Properties, Synthesis, and Applications

Abstract

4-Chloro-2-hydrazinylpyridine is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, featuring a nucleophilic hydrazine group and a synthetically versatile chlorinated pyridine scaffold, it serves as a valuable building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, reactivity analysis, and potential applications, particularly in the realm of drug discovery and medicinal chemistry. The content herein is synthesized for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction

The Role of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The introduction of substituents, such as halogens and hydrazine moieties, dramatically expands its synthetic

utility and allows for the fine-tuning of physicochemical and pharmacological properties. Chlorine, in particular, is a common bioisostere for methyl groups and can modulate a compound's lipophilicity, metabolic stability, and binding interactions^[1]. More than a quarter of all FDA-approved drugs contain at least one halogen atom, underscoring the importance of chlorinated heterocycles^[1].

Structural Features and Significance of 4-Chloro-2-hydrazinylpyridine

4-Chloro-2-hydrazinylpyridine (CAS No. 364757-36-8) is a key intermediate whose structure is primed for diverse chemical transformations. The primary reactive center is the hydrazine group (-NHNH₂), a potent nucleophile capable of forming hydrazone with aldehydes and ketones, or participating in cyclization reactions to generate fused heterocyclic systems like triazoles and pyrazoles^{[2][3]}. The chlorine atom at the 4-position offers a secondary site for modification, typically through nucleophilic aromatic substitution, while also influencing the overall electronics of the pyridine ring. This dual functionality makes it a highly sought-after precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs^[2].

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization. While extensive experimental data for this specific isomer is not broadly published, reliable predictions and comparisons to closely related analogs provide a strong foundational profile.

General and Physical Properties

The core identifying and physical characteristics of **4-Chloro-2-hydrazinylpyridine** are summarized below. It is important to note that several of these values are computationally predicted and should be treated as estimates pending experimental verification.

Property	Value	Source
CAS Number	364757-36-8	[2] [4] [5]
Molecular Formula	C ₅ H ₆ CIN ₃	[2] [4] [5]
Molecular Weight	143.57 g/mol	[2] [4]
IUPAC Name	(4-chloropyridin-2-yl)hydrazine	[2]
Appearance	White to off-white solid (inferred from analogs)	[6]
Boiling Point	221.6 ± 50.0 °C (Predicted)	[4] [5]
Density	1.43 ± 0.1 g/cm ³ (Predicted)	[5]
LogP	1.79 (Predicted)	[4]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the known spectra of analogous compounds such as 2-hydrazinopyridine, 4-chloropyridine, and other isomers, the following spectral characteristics can be anticipated for **4-Chloro-2-hydrazinylpyridine**.

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at C3 (adjacent to the hydrazine) and the proton at C5 would likely appear as doublets, while the proton at C6 would be a singlet or a narrowly split doublet. Additionally, broad, exchangeable signals corresponding to the -NH and -NH₂ protons of the hydrazine group would be present, likely downfield.
- ¹³C NMR: The carbon NMR spectrum should display five signals for the five unique carbon atoms in the pyridine ring. The carbons attached to the nitrogen, chlorine, and hydrazine groups (C2, C4, C6) would have characteristic chemical shifts influenced by these substituents.
- IR Spectroscopy: Key infrared absorption bands would confirm the presence of principal functional groups. Expected peaks include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ range), C=N and C=C stretching vibrations from the pyridine

ring ($1500\text{-}1600\text{ cm}^{-1}$), and a C-Cl stretching band in the fingerprint region (typically below 800 cm^{-1}).

- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $m/z \approx 143$. A characteristic isotopic pattern ($M+2$) with an intensity of approximately one-third of the molecular ion peak would be observed, confirming the presence of a single chlorine atom.

Chemical Reactivity and Stability

Reactivity Profile

The chemistry of **4-Chloro-2-hydrazinylpyridine** is dominated by the nucleophilic character of its hydrazine moiety.

- Nucleophilic Reactions: The terminal nitrogen of the hydrazine group is highly nucleophilic and readily attacks electrophilic centers. Its most common reaction is condensation with aldehydes and ketones to form stable hydrazone intermediates. This reaction is fundamental to its use as a building block[3].
- Cyclization Reactions: The resulting hydrazone intermediates can be further elaborated. For instance, oxidative cyclization can lead to the formation of fused heterocyclic systems such as 1,2,4-triazolo[4,3-a]pyridines, a scaffold of interest in medicinal chemistry[7].
- Substitution Reactions: While the chlorine at the 4-position is less reactive than a halogen at the 2-position, it can undergo nucleophilic aromatic substitution under more forcing conditions, allowing for the introduction of other functional groups.

Stability and Storage

Like many hydrazine derivatives, **4-Chloro-2-hydrazinylpyridine** should be handled with care.

- Stability: The compound may be sensitive to air and light over long periods. Hydrazines can undergo oxidation.
- Storage Conditions: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[6]. Refrigeration or freezing (at -20°C) is recommended for long-term storage to minimize degradation[6][8]. It should be stored away from strong oxidizing agents[8].

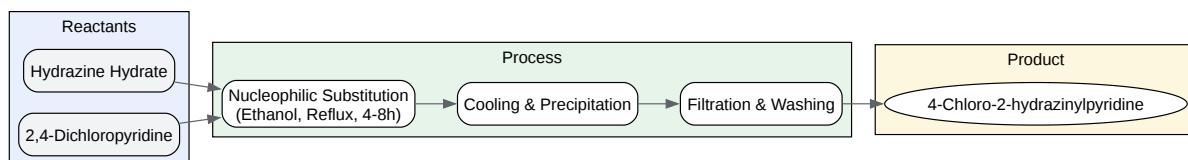
Synthesis and Purification Workflow

The most direct and common method for synthesizing hydrazinylpyridines is through the nucleophilic aromatic substitution of a corresponding dichloropyridine with hydrazine hydrate.

Synthesis Rationale

The synthesis of **4-Chloro-2-hydrazinylpyridine** is achieved by reacting 2,4-dichloropyridine with hydrazine hydrate. In the pyridine ring, the positions ortho (2,6) and para (4) to the ring nitrogen are electronically deficient and thus activated for nucleophilic attack. The 2-position is generally more reactive than the 4-position. Therefore, hydrazine, acting as the nucleophile, will preferentially displace the chlorine atom at the C2 position, yielding the desired product with high regioselectivity. The use of an excess of hydrazine hydrate can also serve as the base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-hydrazinylpyridine


This protocol is adapted from general procedures for similar syntheses^{[9][10]}.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyridine (1.0 eq).
- **Reagent Addition:** Add a polar solvent such as ethanol or isopropanol, followed by the slow addition of hydrazine hydrate (4.0-6.0 eq). The reaction is often exothermic.
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature, which should induce precipitation of the product. If necessary, cool further in an ice bath.
- **Filtration:** Collect the resulting solid by vacuum filtration.
- **Washing:** Wash the filter cake with cold water to remove excess hydrazine hydrate and other water-soluble impurities, followed by a wash with a cold, non-polar solvent like hexanes to

aid in drying.

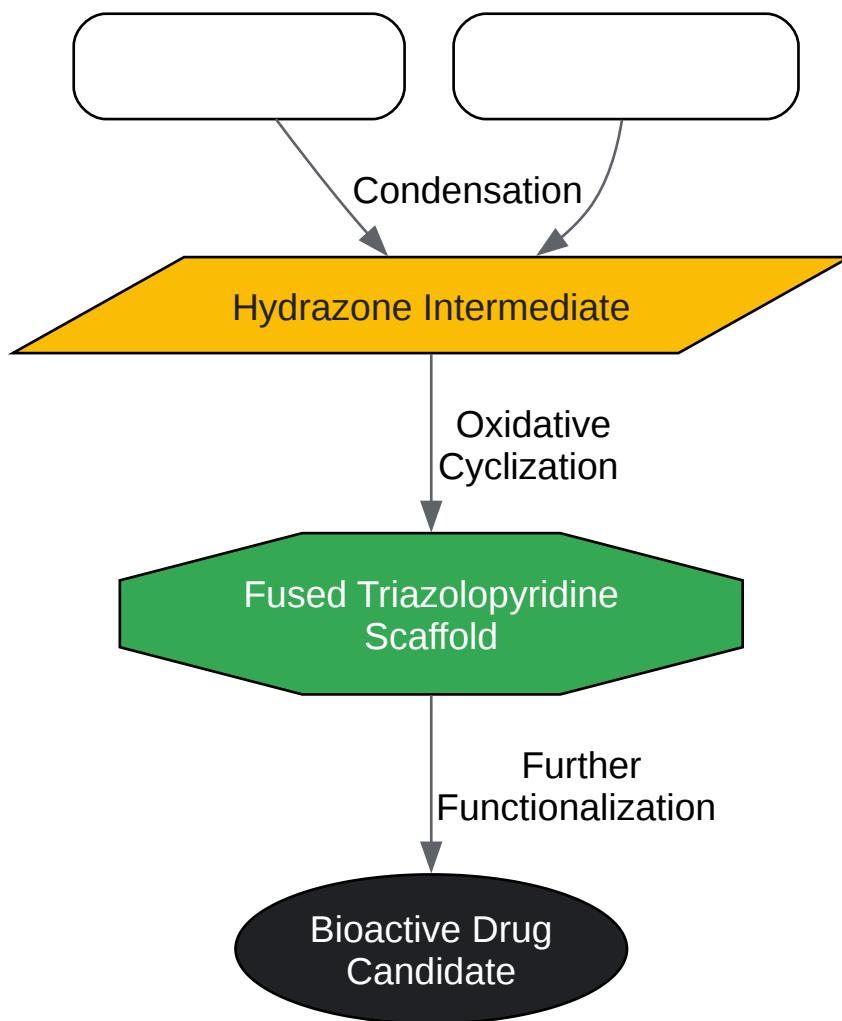
- **Drying:** Dry the purified solid under vacuum to a constant weight. The product is typically obtained as a white or off-white crystalline solid.

Visualization of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Chloro-2-hydrazinylpyridine**.

Applications in Research and Development


The utility of **4-Chloro-2-hydrazinylpyridine** is most pronounced in its role as an intermediate for constructing molecules with potential biological activity.

A Scaffold for Bioactive Molecules

The hydrazinylpyridine core is a versatile starting point for accessing a variety of molecular frameworks. Its ability to form hydrazones that can subsequently be cyclized is a powerful strategy in medicinal chemistry. This approach allows for the rapid diversification of a lead compound, enabling the exploration of the structure-activity relationship (SAR). The presence of the chlorine atom provides a handle for later-stage functionalization or can be a key pharmacophoric element itself, participating in halogen bonding or other crucial receptor-ligand interactions^[2].

Logical Pathway for Drug Scaffold Synthesis

The following diagram illustrates a common synthetic pathway where **4-Chloro-2-hydrazinylpyridine** is used to generate a more complex heterocyclic system, a common strategy in the development of kinase inhibitors and other targeted therapeutics.

[Click to download full resolution via product page](#)

Caption: From building block to bioactive candidate.

Safety and Handling

Hazard Identification

While a specific safety data sheet for **4-Chloro-2-hydrazinylpyridine** is not widely available, data from its isomers and related hydrazine compounds suggest the following hazards should be assumed:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[11][12].
- Skin Corrosion/Irritation: Causes skin irritation[11][12].
- Eye Damage/Irritation: May cause serious eye irritation or damage[11][12].
- General Precaution: Compounds containing a hydrazine group should always be handled with care, as hydrazine itself is toxic and flammable[2].

Recommended Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[13][14].
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[14].
- Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition[13][14][15].

First Aid

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[14].
- In Case of Skin Contact: Immediately wash off with soap and plenty of water[14].
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[16].
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[14].

Conclusion

4-Chloro-2-hydrazinylpyridine stands out as a valuable and versatile chemical intermediate. Its well-defined reactivity, centered on the nucleophilic hydrazine group, combined with the synthetic options offered by the chlorinated pyridine ring, makes it a powerful tool for synthetic and medicinal chemists. While a comprehensive experimental dataset for this specific molecule

is still emerging, its properties can be reliably inferred from established chemical principles and data from closely related analogs. For researchers in drug discovery and materials science, **4-Chloro-2-hydrazinylpyridine** represents a key starting point for the rational design and synthesis of novel, high-value compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Chloro-2-hydrazinylpyridine | 364757-36-8 [smolecule.com]
- 3. Synthesis and crystal structures of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-2-HYDRAZINYL PYRIDINE | CAS#:364757-36-8 | Chemsoc [chemsoc.com]
- 5. chembk.com [chembk.com]
- 6. 700811-29-6 CAS MSDS (PYRIDINE, 2-CHLORO-4-HYDRAZINO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsoc [chemsoc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 11. 2-Chloro-4-hydrazinylpyridine | C5H6CIN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Chloro-2-hydrazinylpyridine | C5H6CIN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]

- 15. 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-2-hydrazinylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462840#physical-and-chemical-properties-of-4-chloro-2-hydrazinylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com